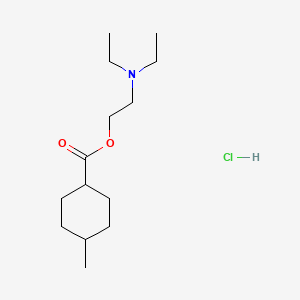
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable subject of study and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves several steps. One common method starts with the preparation of trans-4-methylcyclohexanecarboxylic acid, which is then esterified with 2-diethylaminoethanol under acidic conditions to form the ester. The final step involves the conversion of the ester to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound is used to study the effects of specific chemical modifications on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: It can be used in the synthesis of drugs that target specific pathways or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- trans-4-Methylcyclohexylamine hydrochloride
- trans-2-(Diethylamino)cyclohexanol
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison: Compared to these similar compounds, trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride is unique due to its specific structure and functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and applications. For example, the presence of the diethylaminoethyl group enhances its solubility and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
28657-03-6 |
|---|---|
Molekularformel |
C14H28ClNO2 |
Molekulargewicht |
277.83 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h12-13H,4-11H2,1-3H3;1H |
InChI-Schlüssel |
RLRVXATWFDDCDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1CCC(CC1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


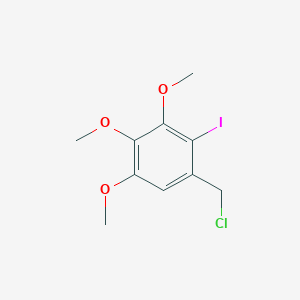
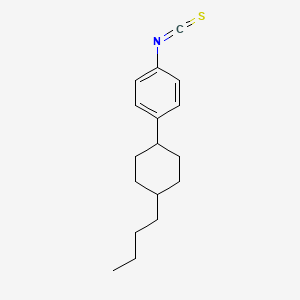
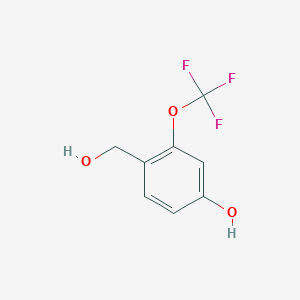
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)


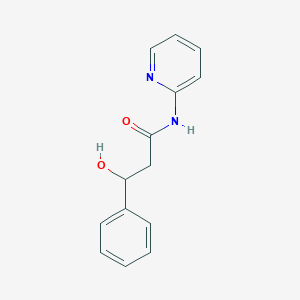


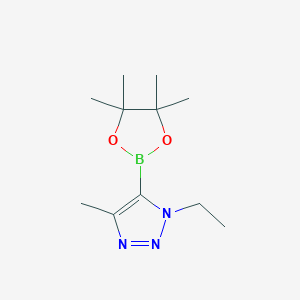

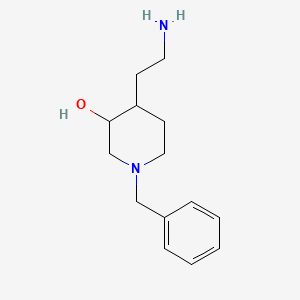
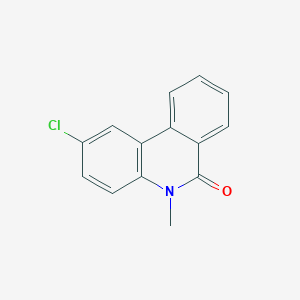
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
